Hydroxycinnamic acids
Hydroxycinnamic acids are a class of natural phenolic compounds widely found in plants and food products. These organic molecules feature a hydroxyl group attached to the cinnamic acid moiety, conferring them with antioxidant and anti-inflammatory properties. Hydroxycinnamic acids play crucial roles in plant defense mechanisms against pathogens and oxidative stress. In the food industry, they are recognized for their potential as natural preservatives due to their high radical scavenging capacity. Additionally, these compounds have gained interest in pharmaceutical research for their possible benefits in managing various health conditions, including cardiovascular diseases and neurodegenerative disorders. Their structural diversity allows them to interact with multiple biological pathways, making them a promising area of study in both basic and applied sciences.

関連文献
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
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Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029
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Aleksei Bytchkov,Franck Fayon,Dominique Massiot,Louis Hennet,David L. Price Phys. Chem. Chem. Phys., 2010,12, 1535-1542
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Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
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